molecular formula C6H11N3O2S B1532312 N,N,1-trimethyl-1H-imidazole-4-sulfonamide CAS No. 58768-68-6

N,N,1-trimethyl-1H-imidazole-4-sulfonamide

Cat. No. B1532312
CAS RN: 58768-68-6
M. Wt: 189.24 g/mol
InChI Key: JBBRVIUJDKONPD-UHFFFAOYSA-N
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Description

“N,N,1-trimethyl-1H-imidazole-4-sulfonamide” is a chemical compound with the CAS Number: 58768-68-6 . It has a molecular weight of 189.24 . The IUPAC name for this compound is N,N,1-trimethyl-1H-imidazole-4-sulfonamide .


Molecular Structure Analysis

The InChI code for “N,N,1-trimethyl-1H-imidazole-4-sulfonamide” is 1S/C6H11N3O2S/c1-8(2)12(10,11)6-4-9(3)5-7-6/h4-5H,1-3H3 . This code provides a specific description of the compound’s molecular structure.

It is stored at room temperature .

Scientific Research Applications

Antimicrobial Resistance and Treatment

N,N,1-Trimethyl-1H-imidazole-4-sulfonamide, as part of the sulfonamide family, contributes to the study of bacterial resistance and the effectiveness of antimicrobial treatments. Research indicates the historical significance of sulfonamides as pioneering antimicrobial agents and the evolving challenge of bacterial resistance. Sulfonamides, combined with trimethoprim, have been utilized for urinary and respiratory tract infections, although their efficacy is increasingly compromised by resistance. This underscores the need for ongoing research into resistance mechanisms and alternative therapeutic strategies (Huovinen, 2001).

Chemical Synthesis and Antimicrobial Evaluation

Studies on N-sulfonamide 2-pyridone derivatives, which share structural features with N,N,1-trimethyl-1H-imidazole-4-sulfonamide, have highlighted their potential as dual inhibitors of key bacterial enzymes, suggesting a promising avenue for developing novel antimicrobials. These compounds exhibit significant in vitro antimicrobial activity, underscoring the role of sulfonamide derivatives in addressing antibiotic resistance and expanding the arsenal of antimicrobial agents (Azzam et al., 2020).

Environmental Impact and Degradation

The environmental persistence and degradation of sulfonamide antimicrobials, including compounds related to N,N,1-trimethyl-1H-imidazole-4-sulfonamide, have been the focus of research due to their widespread use and detection in water bodies. Studies on the oxidation by ferrate(VI) and the biodegradability in sewage treatment highlight the challenges and potential strategies for mitigating the environmental impact of these compounds, pointing to the necessity of environmentally friendly approaches to manage antimicrobial contamination (Sharma et al., 2006).

Novel Synthetic Applications

Research into the synthesis of sulfonyl azides from primary sulfonamides, including methodologies that could be applicable to N,N,1-trimethyl-1H-imidazole-4-sulfonamide derivatives, reveals the expanding utility of sulfonamides in organic synthesis. These studies demonstrate the versatility of sulfonamides in facilitating the generation of compounds with potential applications in medicinal chemistry and material science (Stevens et al., 2014).

Drug Metabolism and Allergic Reactions

Understanding the metabolism of sulfonamides and the allergic reactions they can induce is critical for safe and effective drug use. Research into the metabolic pathways and the immunological mechanisms underlying allergic responses to sulfonamides, including trimethoprim-sulfamethoxazole, provides essential insights for clinicians. This knowledge aids in the identification of at-risk patients and the development of safer therapeutic options (Choquet-Kastylevsky et al., 2002).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “N,N,1-trimethyl-1H-imidazole-4-sulfonamide” were not found in the search results, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

properties

IUPAC Name

N,N,1-trimethylimidazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2S/c1-8(2)12(10,11)6-4-9(3)5-7-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBRVIUJDKONPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,1-trimethyl-1H-imidazole-4-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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